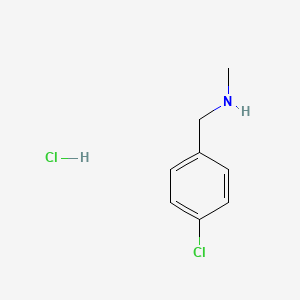

N-Methyl-4-chlorobenzylamine hydrochloride

描述

N-Methyl-4-chlorobenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is known for its applications in various fields of research and industry. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a chlorine atom attached to the benzyl ring.

准备方法

Synthetic Routes and Reaction Conditions: N-Methyl-4-chlorobenzylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzylamine with formaldehyde and hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C for about 30 minutes .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step reactions. For instance, the reaction of 4-chlorobenzylamine with formaldehyde and hydrogen chloride can be followed by purification steps to obtain the final product with high purity .

化学反应分析

Types of Reactions: N-Methyl-4-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form N-methyl-4-chlorobenzylamine.

Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: N-methyl-4-chlorobenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

N-Methyl-4-chlorobenzylamine hydrochloride has shown potential as a therapeutic agent in several studies:

- Anticancer Properties : Research indicates that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, in glioblastoma models, it demonstrated significant growth inhibition with IC50 values ranging from 2 to 10 µM depending on structural modifications.

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-Methyl-4-chlorobenzylamine | U87MG (glioblastoma) | 5.2 |

| HR1 (structural analog) | U87MG | 3.8 |

| HR2 (structural analog) | A549 (lung cancer) | 6.5 |

The mechanism of action involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase in cancer cells.

Enzyme Inhibition Studies

This compound is also utilized in studies involving enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways.

Case Study 1: Glioblastoma Treatment

In a controlled study involving glioblastoma models, this compound was administered alongside standard chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a potential synergistic effect that could improve treatment outcomes for patients.

Case Study 2: Neuroblastoma Cell Lines

Another investigation focused on neuroblastoma cell lines where this compound was tested for its ability to modulate cholinergic activity. Results indicated that it could enhance acetylcholinesterase activity, which is often downregulated in cancerous tissues, providing both anticancer and neuroprotective effects.

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in the synthesis of more complex molecules and is utilized in the production of agrochemicals and other industrial chemicals. Its reactivity allows for various chemical transformations, making it suitable for diverse applications.

Toxicological Profile

While exploring its therapeutic potential, it is essential to consider the toxicological aspects. Studies report that high concentrations can lead to adverse effects such as skin irritation and respiratory distress upon inhalation. Therefore, careful handling and dosage regulation are recommended during experimental applications.

作用机制

The mechanism of action of N-Methyl-4-chlorobenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity .

相似化合物的比较

N-Methylbenzylamine: Similar structure but lacks the chlorine atom on the benzyl ring.

4-Chlorobenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.

N-Methyl-4-chlorophenethylamine: Similar structure but has an ethyl group instead of a benzyl group.

Uniqueness: N-Methyl-4-chlorobenzylamine hydrochloride is unique due to the presence of both the methyl group on the nitrogen atom and the chlorine atom on the benzyl ring. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various research and industrial applications .

生物活性

N-Methyl-4-chlorobenzylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound is a derivative of 4-chlorobenzylamine, featuring a methyl group attached to the nitrogen atom. Its chemical formula is CHClN·HCl, and it has a molecular weight of approximately 195.08 g/mol. The synthesis typically involves the alkylation of 4-chlorobenzylamine with methyl iodide in the presence of a base.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. It has been shown to exhibit moderate cytotoxicity against various cancer cell lines. For example, in a study evaluating multiple derivatives, compounds similar to this compound demonstrated significant growth inhibition in glioblastoma cell lines with IC values ranging from 2 to 10 µM depending on structural modifications .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| N-Methyl-4-chlorobenzylamine | U87MG (glioblastoma) | 5.2 |

| HR1 (structural analog) | U87MG | 3.8 |

| HR2 (structural analog) | A549 (lung cancer) | 6.5 |

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis and cell cycle arrest. In vitro studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and DNA fragmentation . Furthermore, it has been observed to cause cell cycle arrest at the G2/M phase in several tested cell lines, thereby inhibiting proliferation.

Case Study 1: Glioblastoma Treatment

In a controlled study involving glioblastoma models, this compound was administered alongside standard chemotherapeutic agents. The combination therapy resulted in enhanced cytotoxic effects compared to monotherapy, suggesting a potential synergistic effect that could improve treatment outcomes for patients .

Case Study 2: Neuroblastoma Cell Lines

Another investigation focused on neuroblastoma cell lines where this compound was tested for its ability to modulate cholinergic activity. The results indicated that this compound could enhance acetylcholinesterase activity, which is often downregulated in cancerous tissues, thus providing a dual mechanism of action—anticancer and neuroprotective effects .

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects. Studies report that high concentrations of this compound can lead to adverse effects such as skin irritation and respiratory distress upon inhalation. Therefore, careful handling and dosage regulation are recommended during experimental applications .

常见问题

Basic Research Questions

Q. What validated analytical methods are suitable for quantifying N-Methyl-4-chlorobenzylamine hydrochloride in complex matrices?

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be adapted for quantification. Key parameters include:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient system with acetonitrile and phosphate buffer (pH 3.0–5.0).

- Detection : UV absorbance at 220–260 nm, optimized based on the compound’s λmax. Validate accuracy (spike-recovery tests) and precision (intra-/inter-day variability) using calibration standards. For example, accuracy data for structurally similar hydrochlorides (e.g., amitriptyline HCl) achieved >98% recovery in RP-HPLC .

Q. How can this compound be synthesized with high purity?

A convergent synthesis approach is recommended:

- Step 1 : React 4-chlorobenzyl chloride with methylamine in anhydrous THF under nitrogen, using triethylamine as a base.

- Step 2 : Isolate the freebase via extraction (dichloromethane/water), then precipitate the hydrochloride salt by adding HCl in ethanol. Purify via recrystallization (ethanol/ether) and confirm purity (>98%) by elemental analysis or HPLC. This mirrors strategies used in thiamine hydrochloride synthesis .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Use orthogonal methods:

- FTIR : Confirm N-H stretches (2500–2700 cm<sup>-1</sup>) and C-Cl bonds (750–800 cm<sup>-1</sup>), referencing spectral libraries for benzylamine derivatives .

- <sup>1</sup>H NMR : Identify methylamine protons (δ 2.3–2.8 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- Mass spectrometry : Compare molecular ion peaks (e.g., [M+H]<sup>+</sup>) with theoretical molecular weights.

Advanced Research Questions

Q. How can contradictory stability data under varying pH and temperature be resolved?

Apply factorial design experiments to systematically evaluate degradation pathways:

- Factors : pH (1–7), temperature (25–60°C), and ionic strength.

- Response variables : Degradation rate constants (k) derived from kinetic modeling (e.g., zero/first-order fits). Use Arrhenius plots to extrapolate shelf-life under storage conditions. For example, hydroxyzine HCl stability studies utilized similar kinetic analyses .

Q. What computational methods predict interactions of this compound in multi-component formulations?

- Molecular docking : Use software like AutoDock Vina to model binding affinities with biological targets (e.g., receptors or enzymes).

- Molecular dynamics (MD) simulations : Analyze stability in solvent systems (e.g., water/ethanol) using AMBER or GROMACS. Structural inputs (e.g., SMILES strings or InChI keys) can be derived from PubChem data for analogous compounds .

Q. How can purity be validated when certified reference standards are unavailable?

Employ orthogonal analytical techniques:

- HPLC-UV/MS : Compare retention times and fragmentation patterns with synthetic standards.

- TLC : Use silica gel plates and iodine vapor detection for preliminary purity assessment.

- Elemental analysis : Match experimental C/H/N/Cl% with theoretical values (e.g., C: 51.8%, H: 5.3%, N: 6.7%, Cl: 17.0%). Purity thresholds (>98%) for research-grade materials are established in studies on nitrobenzylamine derivatives .

Q. Methodological Notes

- Safety : Conduct hazard analyses (e.g., reactivity of benzyl chlorides) and use fume hoods during synthesis .

- Data Validation : Cross-reference spectral libraries (e.g., PubChem, NIST) and publish raw data in supplementary materials.

- Experimental Design : Prioritize reproducibility by documenting reaction scales, solvent batches, and equipment calibration.

属性

IUPAC Name |

1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSVTQIASNIYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589488 | |

| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65542-24-7 | |

| Record name | 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。